
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a phenyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride typically involves the protection of the amine group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions. The phenyl group is introduced via a substitution reaction on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenol derivatives, while reduction of the carbamate can produce primary or secondary amines.
科学的研究の応用
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity
作用機序
The mechanism of action of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules .
類似化合物との比較
Similar Compounds
Tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Similar structure but with a hydroxyl group instead of a phenyl group.
Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct reactivity and binding properties. This combination of structural features makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H/t12-,13+;/m0./s1 |
InChIキー |
WGBYWHGKGNGNNX-JHEYCYPBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


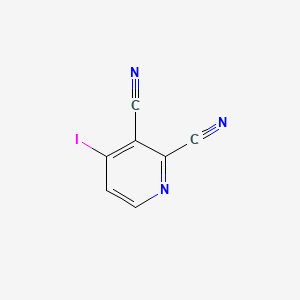
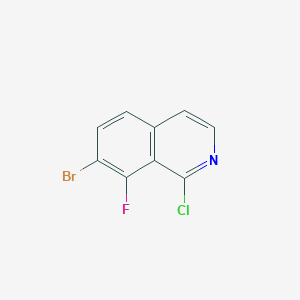
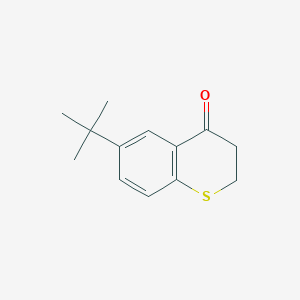

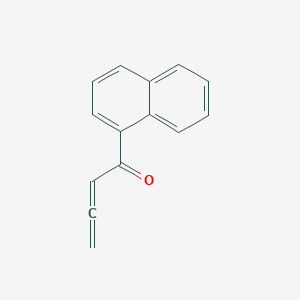


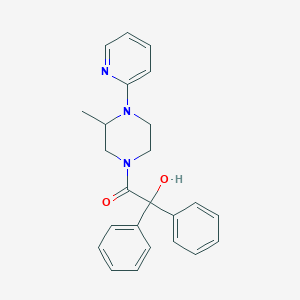
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
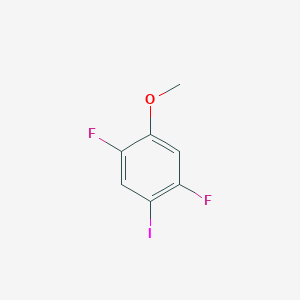

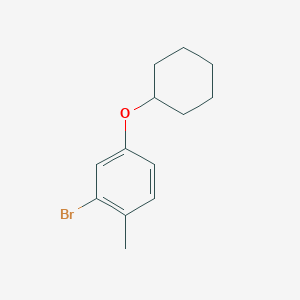
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)

